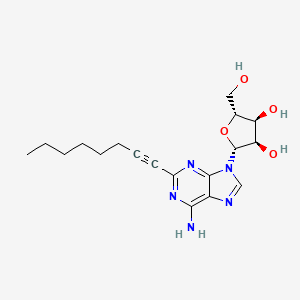

2-Octynyladenosine

Descripción general

Descripción

YT-146 es un compuesto conocido por su función como agonista del receptor de adenosina A2A. Este receptor forma parte de la familia de receptores de adenosina, que desempeña un papel crucial en varios procesos fisiológicos, incluida la función cardiovascular, la neurotransmisión y la respuesta inmunitaria . YT-146 se ha explorado por sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades cardiovasculares, trastornos oculares y otras afecciones.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de YT-146 generalmente implica varios pasos, comenzando desde precursores disponibles comercialmente. El proceso a menudo incluye:

Formación de la estructura principal: Este paso involucra la construcción del andamiaje central de la molécula a través de una serie de reacciones de condensación y ciclización.

Modificaciones de grupos funcionales: Se introducen o modifican varios grupos funcionales para lograr las propiedades químicas deseadas. Esto puede implicar reacciones de halogenación, alquilación o acilación.

Purificación: El producto final se purifica utilizando técnicas como recristalización, cromatografía o destilación para garantizar una alta pureza y rendimiento.

Métodos de producción industrial

En un entorno industrial, la producción de YT-146 se ampliaría utilizando condiciones de reacción optimizadas para maximizar el rendimiento y minimizar los costos. Esto implica:

Reactores por lotes o de flujo continuo: Estos reactores permiten un control preciso de los parámetros de reacción, como la temperatura, la presión y las concentraciones de reactivos.

Sistemas de purificación automatizados: Estos sistemas agilizan el proceso de purificación, asegurando una calidad constante y reduciendo los costos de mano de obra.

Análisis De Reacciones Químicas

Tipos de reacciones

YT-146 se somete a varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: La adición de hidrógeno o la eliminación de oxígeno, generalmente utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Reemplazo de un grupo funcional por otro, a menudo facilitado por reactivos nucleófilos o electrófilos.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio, peróxido de hidrógeno y trióxido de cromo.

Reducción: Borohidruro de sodio, hidruro de litio y aluminio, e hidrogenación catalítica.

Sustitución: Agentes halogenantes (p. ej., cloro, bromo), agentes alquilantes (p. ej., yoduro de metilo) y agentes acilantes (p. ej., anhídrido acético).

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los grupos funcionales específicos presentes en YT-146 y las condiciones de reacción. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción podría producir alcoholes o aminas.

Aplicaciones Científicas De Investigación

Cardioprotective Effects

Mechanism of Action

2-Octynyladenosine acts primarily as an agonist for adenosine receptors, particularly the A1 and A2A subtypes. Its cardioprotective effects have been documented in various studies involving ischemia-reperfusion injury models. The compound enhances postischemic recovery of cardiac function by preserving mitochondrial energy production and reducing myocardial infarct size.

Case Studies

-

Isolated Rat Hearts Study

In a study involving isolated rat hearts subjected to ischemia followed by reperfusion, preischemic treatment with YT-146 significantly improved the recovery of left ventricular developed pressure (LVDP). The study demonstrated that YT-146 treatment preserved high-energy phosphate content and attenuated sodium accumulation in mitochondria during ischemia, suggesting a protective role against cellular damage during ischemic events . -

Canine Model Study

Another study investigated the effects of YT-146 in anesthetized open-chest dogs undergoing coronary artery occlusion. The results showed that treatment with YT-146 reduced myocardial infarct size significantly compared to vehicle-treated controls. The infarct size was comparable to that achieved through ischemic preconditioning, indicating that YT-146 may enhance coronary blood flow and limit tissue damage during reperfusion .

Mitochondrial Function Preservation

Role in Energy Production

Research indicates that this compound preserves mitochondrial function during ischemic conditions. It has been shown to mitigate the decrease in mitochondrial energy-producing capacity caused by sodium influx during ischemia. This preservation is crucial for maintaining cardiac contractility and overall heart function after reperfusion .

Receptor Interaction Studies

Adenosine Receptor Subtypes

The interaction of YT-146 with adenosine receptor subtypes has been a focal point in understanding its cardioprotective mechanisms. Studies suggest that while YT-146 is primarily recognized as an A2A receptor agonist, its protective effects may also involve A1 receptor activation. This dual action could enhance its therapeutic potential in managing ischemic heart disease .

Data Summary

Mecanismo De Acción

YT-146 ejerce sus efectos uniéndose y activando el receptor de adenosina A2A. Esta activación desencadena una cascada de eventos de señalización intracelular, incluida la activación de la adenilato ciclasa, que aumenta los niveles de monofosfato cíclico de adenosina (AMPc). Los niveles elevados de AMPc conducen a varias respuestas fisiológicas, como vasodilatación, efectos antiinflamatorios y modulación de la liberación de neurotransmisores .

Comparación Con Compuestos Similares

Compuestos similares

CGS-21680: Otro agonista del receptor de adenosina A2A con propiedades farmacológicas similares.

NECA (5'-N-Etilcarboxamidoadenosina): Un agonista no selectivo del receptor de adenosina que activa múltiples subtipos de receptores de adenosina.

Regadenoson: Un agonista selectivo del receptor de adenosina A2A utilizado clínicamente como agente de estrés farmacológico en la imagen de perfusión miocárdica.

Singularidad de YT-146

YT-146 es único debido a su afinidad de unión específica y selectividad para el receptor de adenosina A2A. Esta selectividad lo convierte en una herramienta valiosa para estudiar los roles fisiológicos y farmacológicos de este receptor, así como para desarrollar terapias dirigidas con menos efectos fuera del objetivo en comparación con los agonistas no selectivos.

Actividad Biológica

2-Octynyladenosine is a synthetic compound derived from adenosine, exhibiting significant biological activity primarily through its interaction with adenosine receptors. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

This compound is characterized by the addition of an octynyl group at the 2-position of the adenine moiety. This modification influences its receptor binding affinity and selectivity. The compound's structure can be represented as follows:

This structural modification enhances its lipophilicity, which may contribute to its biological activity.

The primary mechanism of action for this compound involves its role as an agonist for the A2A adenosine receptor (A2AAR). Activation of this receptor has been implicated in various physiological processes, including modulation of inflammation, neuroprotection, and regulation of vascular tone.

Receptor Interaction

Research indicates that this compound exhibits high selectivity for A2AAR over other adenosine receptors (A1, A2B, and A3). The binding affinity and selectivity ratios are crucial for determining its therapeutic potential. In studies, it has been shown to have an EC50 value in the low nanomolar range for A2AAR, indicating potent agonistic activity .

Anti-Inflammatory Effects

One of the prominent biological activities of this compound is its anti-inflammatory effect. It has been shown to reduce the production of pro-inflammatory cytokines in various cell models. This property suggests potential applications in treating inflammatory diseases such as asthma and rheumatoid arthritis.

Neuroprotective Properties

Studies have demonstrated that this compound can protect neuronal cells from apoptosis induced by oxidative stress. This neuroprotective effect is particularly relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease .

In Vitro Studies

In vitro studies utilizing human cell lines have shown that treatment with this compound leads to a significant decrease in inflammatory markers. For instance, a study reported a reduction in interleukin-6 (IL-6) levels by approximately 50% following treatment with the compound .

Animal Models

In vivo studies using murine models have further corroborated the anti-inflammatory effects observed in vitro. Mice treated with this compound exhibited reduced symptoms in models of colitis and asthma, suggesting a promising therapeutic role .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

(2R,3R,4S,5R)-2-(6-amino-2-oct-1-ynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O4/c1-2-3-4-5-6-7-8-12-21-16(19)13-17(22-12)23(10-20-13)18-15(26)14(25)11(9-24)27-18/h10-11,14-15,18,24-26H,2-6,9H2,1H3,(H2,19,21,22)/t11-,14-,15-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGGIHKSKVAPEY-XKLVTHTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238211 | |

| Record name | YT 146 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90596-75-1 | |

| Record name | YT 146 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90596-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | YT 146 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090596751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | YT 146 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.